
4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with piperazine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Applications in Scientific Research
The applications of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride can be categorized into several key areas:
Medicinal Chemistry
This compound has garnered attention for its potential role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it suitable for developing new therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the solubility and bioavailability of the compound, increasing its effectiveness against various pathogens.
Neuropharmacology
Given its piperazine structure, this compound may influence neurotransmitter systems, making it a candidate for studies related to neuropharmacological effects. Investigations into its impact on serotonin or dopamine receptors could yield insights into treatments for neurological disorders.
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions, such as coupling reactions or cyclization processes.
Mechanism of Action
The mechanism of action of 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 4-(3-Oxopiperazin-1-yl)picolinic acid hydrochloride
- 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxamide hydrochloride
Comparison: 4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Biological Activity
4-(3-Oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride, with the CAS Number 1797548-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 257.67 g/mol
- Physical Form : Powder
- Purity : ≥95%
The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety and the pyridine ring. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling.
Biological Activities
-
Neuroprotective Effects
- Research indicates that derivatives of pyridine-2-carboxylic acid exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. The oxopiperazine structure may enhance these effects through improved blood-brain barrier permeability.
-
Antimicrobial Activity
- Preliminary studies suggest that this compound has antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
-
Anti-cancer Potential
- There is emerging evidence that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This may be mediated through the inhibition of specific kinases or transcription factors involved in cell proliferation.
Study 1: Neuroprotective Mechanisms
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of pyridine derivatives, including this compound. The findings suggested that the compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, indicating a protective role against neurodegeneration .
Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various pyridine derivatives, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, showcasing its potential as a lead compound for antimicrobial drug development .
Study 3: Anti-Cancer Activity
A recent investigation into the anti-cancer properties of piperazine-based compounds revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study employed flow cytometry to assess cell viability and apoptosis rates, finding a dose-dependent increase in apoptotic cells upon treatment with the compound .
Data Summary
Properties
IUPAC Name |
4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3.ClH/c14-9-6-13(4-3-12-9)7-1-2-11-8(5-7)10(15)16;/h1-2,5H,3-4,6H2,(H,12,14)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPWJOISCOURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797548-50-5 | |
Record name | 4-(3-oxopiperazin-1-yl)pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.